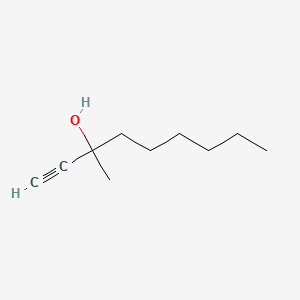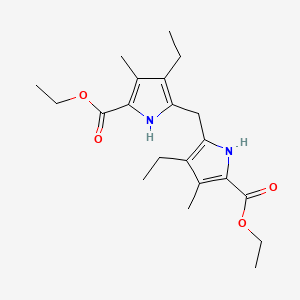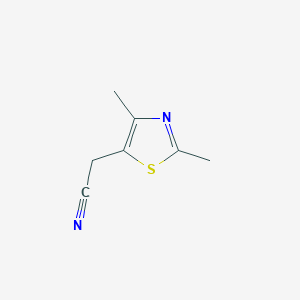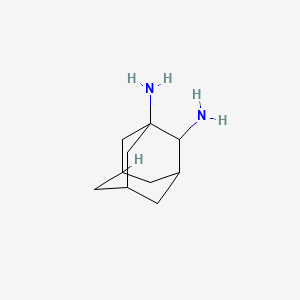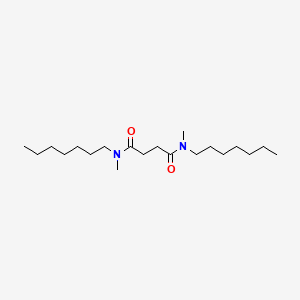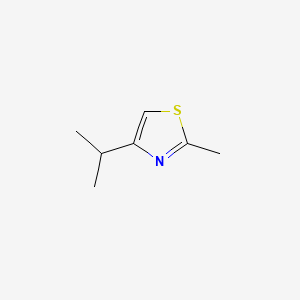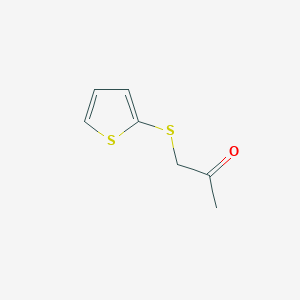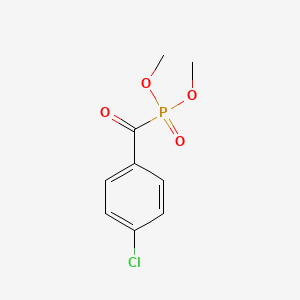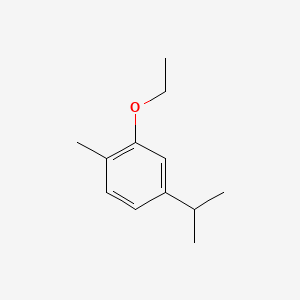
4-Chlor-6,8-Difluorchinolin
Übersicht
Beschreibung
4-Chloro-6,8-difluoroquinoline is a chemical compound with the empirical formula C9H4ClF2N . It has a molecular weight of 199.58 .
Synthesis Analysis
The synthesis of 4-Chloro-6,8-difluoroquinoline involves sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .Molecular Structure Analysis
The molecular structure of 4-Chloro-6,8-difluoroquinoline is represented by the SMILES stringFc1cc(F)c2nccc(Cl)c2c1 . Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6,8-difluoroquinoline are not detailed in the search results, quinolines in general are known to undergo a variety of reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical and Chemical Properties Analysis
4-Chloro-6,8-difluoroquinoline is a solid . Its exact physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Chinolinen
4-Chlor-6,8-Difluorchinolin ist eine Art von fluoriertem Chinolin. Fluorierte Chinoline werden mit einer Vielzahl von Methoden synthetisiert, darunter Cyclisierungs- und Cycloadditionsreaktionen, Substitutionsreaktionen von Halogenatomen oder der Diazagruppe sowie direkte Fluorierungen .
Reaktivitätsstudien
Die Reaktivität von fluorierten Chinolinen, einschließlich this compound, ist Gegenstand laufender Forschung. Dies umfasst Studien zur nukleophilen Substitution von Fluoratomen, Kreuzkupplungsreaktionen und Synthese basierend auf organometallischen Verbindungen .
Biologische Aktivität
Fluorierte Chinoline, wie this compound, haben eine bemerkenswerte biologische Aktivität gezeigt. Sie sind bekannt als Inhibitoren verschiedener Enzyme und zeigen antibakterielle, antineoplastische und antivirale Aktivitäten .
Medizinische Anwendungen
Das Chinolingerüst, das this compound umfasst, wurde als Grundstruktur für die Suche nach synthetischen Antimalariamitteln verwendet . Weitere medizinische Anwendungen umfassen die Behandlung von Herzkrankheiten und die Verwendung in der Transplantationsmedizin .
Landwirtschaftliche Anwendungen
Eine Reihe von fluorierten Chinolinen, möglicherweise einschließlich this compound, haben in der Landwirtschaft Anwendung gefunden .
Industrielle Anwendungen
Fluorierte Chinoline werden auch als Komponenten für Flüssigkristalle verwendet . Zusätzlich machen Cyaninfarbstoffe auf Basis von Chinolinen einen beträchtlichen Anteil an der kommerziellen Produktion aus .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a type of fluorinated quinoline, a class of compounds known for their wide range of biological activities
Mode of Action
Fluorinated quinolines, in general, are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
Fluorinated quinolines are known to affect various biochemical pathways due to their broad spectrum of biological activities . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
As a fluorinated quinoline, it may exhibit a range of biological activities, but specific effects related to this compound need to be investigated further .
Biochemische Analyse
Biochemical Properties
4-Chloro-6,8-difluoroquinoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound binds to the active site of these enzymes, inhibiting their function and thereby affecting the replication process . Additionally, 4-Chloro-6,8-difluoroquinoline has been shown to interact with proteins involved in cell signaling pathways, altering their activity and downstream effects .
Cellular Effects
The effects of 4-Chloro-6,8-difluoroquinoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, 4-Chloro-6,8-difluoroquinoline affects cellular metabolism by disrupting mitochondrial function, leading to decreased ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, 4-Chloro-6,8-difluoroquinoline exerts its effects through several mechanisms. It binds to the DNA gyrase enzyme, preventing the supercoiling of DNA necessary for replication . This binding interaction inhibits the enzyme’s activity, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, 4-Chloro-6,8-difluoroquinoline can inhibit the activity of other enzymes involved in DNA repair, further enhancing its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6,8-difluoroquinoline change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to 4-Chloro-6,8-difluoroquinoline can lead to adaptive resistance in some cell lines, necessitating higher doses for the same therapeutic effect .
Dosage Effects in Animal Models
The effects of 4-Chloro-6,8-difluoroquinoline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity .
Metabolic Pathways
4-Chloro-6,8-difluoroquinoline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also lead to the formation of reactive intermediates, contributing to its cytotoxic effects .
Transport and Distribution
Within cells and tissues, 4-Chloro-6,8-difluoroquinoline is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 4-Chloro-6,8-difluoroquinoline is critical for its activity. It is primarily localized in the nucleus, where it interacts with DNA and nuclear enzymes . Additionally, the compound can be found in the mitochondria, where it disrupts mitochondrial function and induces oxidative stress . Targeting signals and post-translational modifications may direct 4-Chloro-6,8-difluoroquinoline to specific compartments, enhancing its efficacy .
Eigenschaften
IUPAC Name |
4-chloro-6,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYDBLFWTPXYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371406 | |
| Record name | 4-chloro-6,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239463-89-9 | |
| Record name | 4-chloro-6,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 239463-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

